molecular formula C13H10N2O6 B5639271 METHYL 2-(5-NITROFURAN-2-AMIDO)BENZOATE

METHYL 2-(5-NITROFURAN-2-AMIDO)BENZOATE

Cat. No.: B5639271
M. Wt: 290.23 g/mol
InChI Key: HRZSSHAYTLBRJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This product page is for the chemical compound Methyl 2-(5-nitrofuran-2-amido)benzoate. Please note that specific chemical data, purity, and analytical information for this exact compound were not available in our source search at the time of writing. Based on its structure, which incorporates both a benzoate ester and a 5-nitrofuran moiety, this compound is of significant interest in medicinal and organic chemistry research. The 5-nitrofuran group is a known pharmacophore in chemotherapeutic agents, with studies on similar alpha-substituted 2-methyl-5-nitrofurans demonstrating potent antibacterial activity against both Gram-positive and Gram-negative bacteria . Research on these analogs suggests potential mechanisms of action that may involve disrupting bacterial cell division, leading to morphological changes such as cell elongation and multibud formation . This compound may serve as a key intermediate or target molecule in the synthesis and development of new antimicrobial agents, enzyme inhibitors, or as a building block for more complex chemical entities. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

methyl 2-[(5-nitrofuran-2-carbonyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O6/c1-20-13(17)8-4-2-3-5-9(8)14-12(16)10-6-7-11(21-10)15(18)19/h2-7H,1H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRZSSHAYTLBRJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=O)C2=CC=C(O2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(5-nitrofuran-2-amido)benzoate typically involves the nitration of furan derivatives followed by esterification and amidation reactions. One common method includes the nitration of furfural to obtain 5-nitrofuran-2-carbaldehyde, which is then subjected to further reactions to introduce the benzoate and amido groups .

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and esterification processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of these processes.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(5-nitrofuran-2-amido)benzoate undergoes various chemical reactions, including:

    Oxidation: The nitrofuran moiety can be oxidized to form nitroso derivatives.

    Reduction: Reduction of the nitro group can lead to the formation of amino derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrofuran ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are often used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted nitrofuran derivatives.

Scientific Research Applications

Methyl 2-(5-nitrofuran-2-amido)benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-(5-nitrofuran-2-amido)benzoate involves its conversion by bacterial nitroreductases to electrophilic intermediates. These intermediates inhibit the citric acid cycle and the synthesis of DNA, RNA, and proteins, leading to the antimicrobial effects . The compound targets multiple pathways, making it effective against a broad range of microorganisms.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogues and Their Properties

The compound can be compared to derivatives sharing its benzoate ester backbone, amide linkage, or nitro-substituted heterocycles. Below is a comparative analysis based on available data:

Compound Name Core Structure Substituents Key Properties/Applications Reference
METHYL 2-(5-NITROFURAN-2-AMIDO)BENZOATE Benzoate ester + amide 5-Nitrofuran Hypothesized antibacterial/antiparasitic activity Inferred
2-(5-Nitro-furan-2-yl)-1H-benzimidazole Benzimidazole + furan 5-Nitrofuran Antimicrobial activity (similar to nitrofurans)
Methyl 4-(4-(2-Phenylquinoline-4-carbonyl)piperazin-1-yl)benzoate (C1) Benzoate ester + quinoline Piperazine linker, phenyl group Anticancer research (quinoline derivatives)
Methyl 2-(5-hydroxybenzofuran-2-yl)acetate Benzofuran + acetate 5-Hydroxybenzofuran Intermediate in synthesis of bioactive molecules
Methyl 2-[[3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]benzoate Benzoate ester + oxazole Chlorophenyl, methyl-oxazole Potential kinase inhibitor (amide-linked scaffolds)
Detailed Comparisons

a. Bioactivity and Functional Groups

  • Nitroheterocyclic Derivatives: The 5-nitro group on the furan ring in the target compound is critical for redox-mediated bioactivity, analogous to 2-(5-Nitro-furan-2-yl)-1H-benzimidazole. Nitrofurans are known to disrupt microbial DNA via nitroreductase activation, suggesting similar mechanisms for the target compound.
  • Quinoline-Based Analogues (C1–C7): Compounds like C1 () feature a quinoline core linked to a benzoate ester via piperazine.
  • Benzofuran/Acetate Derivatives : Methyl 2-(5-hydroxybenzofuran-2-yl)acetate () lacks the nitro group but shares a furan-related scaffold. Its hydroxy group may confer antioxidant properties, diverging from the nitro group’s electrophilic reactivity.

b. Solubility and Stability

  • The methyl ester in the target compound likely enhances lipid solubility compared to free carboxylic acids (e.g., hydrazide derivatives in ).
  • The amide linkage may improve stability over ester or ether linkages, as seen in oxazole derivatives (), where amides resist hydrolysis better than esters.

Q & A

Basic Research Questions

What synthetic methodologies are commonly employed for the preparation of Methyl 2-(5-nitrofuran-2-amido)benzoate?

Answer:
The synthesis typically involves multi-step reactions, starting with the coupling of 5-nitrofuran-2-carboxylic acid derivatives with 2-aminobenzoate esters. Key steps include:

  • Amide Bond Formation : Use of coupling agents like EDCl/HOBt or DCC in anhydrous solvents (e.g., DCM or DMF) under nitrogen .
  • Esterification : Methylation of the carboxylic acid precursor via Fischer esterification (H₂SO₄/MeOH) or using methyl halides in the presence of a base .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to isolate the product.
    Validation : Monitor reaction progress via TLC and confirm purity via HPLC (>95%) .

What spectroscopic techniques are critical for characterizing this compound?

Answer:

  • IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for ester, amide I band at ~1650 cm⁻¹) .
  • NMR (¹H/¹³C) : Confirms structural integrity:
    • ¹H NMR : Aromatic protons (δ 7.2–8.5 ppm), methyl ester (δ ~3.9 ppm), nitrofuran protons (δ 6.5–7.0 ppm).
    • ¹³C NMR : Carbonyl signals (ester C=O at ~168 ppm, amide C=O at ~165 ppm) .
  • UV-Vis Spectroscopy : Detects π→π* transitions in the nitrofuran moiety (λₘₐₐ ~320 nm) .
    Advanced Confirmation : X-ray crystallography (e.g., CCDC data) resolves stereochemical ambiguities .

How is the compound screened for preliminary biological activity?

Answer:

  • Antimicrobial Assays : Disk diffusion or microbroth dilution against Gram+/Gram– bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .
  • Cytotoxicity Testing : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
  • Enzyme Inhibition : Fluorometric assays targeting enzymes like β-lactamase or topoisomerase II .
    Controls : Include positive controls (e.g., ciprofloxacin for antimicrobial tests) and solvent blanks .

Advanced Research Questions

How can researchers address contradictory bioactivity data across studies?

Answer:
Contradictions often arise from variations in assay conditions or impurities. Mitigation strategies include:

  • Standardized Protocols : Adopt CLSI guidelines for antimicrobial testing (e.g., fixed inoculum size, pH 7.2) .
  • Purity Reassessment : Use HPLC-MS to rule out degradation products or isomers .
  • Dose-Response Repetition : Perform triplicate experiments with statistical validation (e.g., ANOVA, p < 0.05) .
    Example : A study reporting inconsistent IC₅₀ values might trace discrepancies to differences in cell passage numbers or serum concentrations .

What strategies optimize the synthetic yield of this compound?

Answer:

  • Catalyst Screening : Compare coupling agents (e.g., HATU vs. EDCl) to improve amidation efficiency .
  • Solvent Optimization : Test polar aprotic solvents (DMF vs. THF) for solubility and reaction kinetics.
  • Temperature Control : Use microwave-assisted synthesis to reduce reaction time (e.g., 80°C for 30 min vs. 24 hrs reflux) .
    Data Table :
ConditionYield (%)Purity (%)
EDCl/HOBt, DCM6592
HATU, DMF8297
Microwave, 80°C8898

How do structural modifications influence the compound’s bioactivity?

Answer:

  • Substituent Effects : Introduce electron-withdrawing groups (e.g., -NO₂) on the benzamide ring to enhance antimicrobial potency .
  • Scaffold Hybridization : Fuse with benzoxazole (as in N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl] derivatives) to improve metabolic stability .
    SAR Table :
DerivativeMIC (μg/mL) S. aureusIC₅₀ (μM) HeLa
Parent Compound1645
4-Cl-Benzamide Analog832
Benzoxazole Hybrid428

What environmental fate studies are relevant for this compound?

Answer:

  • Degradation Pathways : Investigate hydrolysis (pH 7–9 buffer) and photolysis (UV light, λ = 254 nm) to assess persistence .
  • Ecotoxicology : Use Daphnia magna acute toxicity tests (LC₅₀) and algal growth inhibition assays .
  • Partition Coefficients : Measure logP (e.g., shake-flask method) to predict bioaccumulation potential .

How can crystallography resolve ambiguities in the compound’s stereochemistry?

Answer:

  • Single-Crystal X-ray Diffraction : Determines absolute configuration and hydrogen-bonding networks (e.g., amide N–H⋯O interactions) .
  • Comparative Analysis : Overlay experimental (CCDC) and computational (DFT-optimized) structures to validate conformational preferences .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.